

AZD6482: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: (Rac)-AZD 6482

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AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3K β), a key enzyme implicated in various cellular processes, including cell growth, survival, and platelet activation.^{[1][2][3]} Understanding the selectivity profile of a kinase inhibitor is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of AZD6482's cross-reactivity with other kinases, supported by experimental data.

Kinase Inhibition Profile of AZD6482

AZD6482 demonstrates high potency and selectivity for PI3K β over other class I PI3K isoforms and a broader panel of protein kinases. The inhibitory activity of AZD6482 has been quantified using in vitro kinase assays, with reported IC₅₀ values varying slightly across different studies.

Kinase Target	IC50 (nM)	Selectivity vs. PI3K β (Fold)	Reference
PI3K β (p110 β)	0.69	-	[4]
PI3K β	10	-	
PI3K δ	13.6	~20	
PI3K γ	47.8	~70	
PI3K α	80 - 136	8 - 200	
PI3K-C2 β	-	~80	
DNA-PK	-	~80	
Other PIKKs	-	>1000	

Note: IC50 values can vary depending on the specific assay conditions.

An extensive inhibitor-kinase interaction profiling of AZD6482 against a panel of 433 kinases using the KinomeScan approach confirmed its high selectivity for PI3Ks. This high degree of selectivity is crucial for minimizing potential off-target effects that could lead to adverse events in a clinical setting.

Experimental Methodologies

The determination of the kinase inhibitory potency of AZD6482 is typically performed using in vitro kinase assays. A commonly cited method is a homogenous, fluorescence-based assay such as the AlphaScreen™ assay.

In Vitro Kinase Assay Protocol (AlphaScreen™)

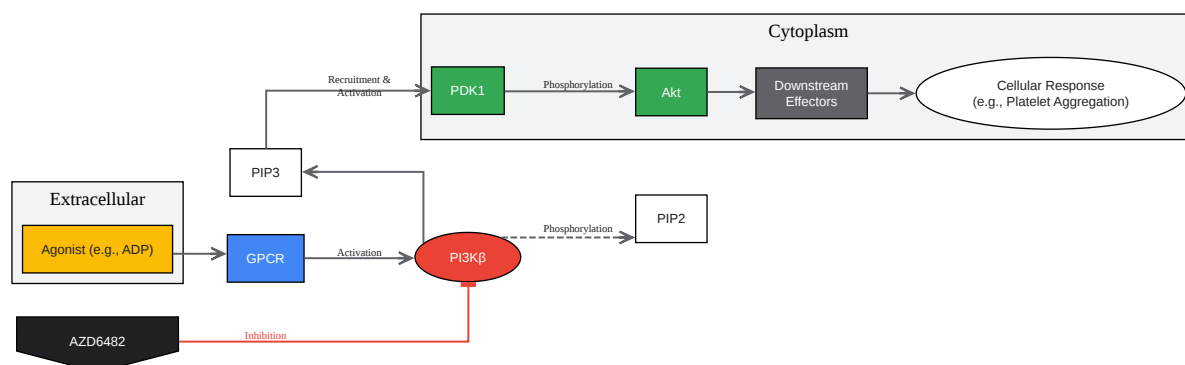
This assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K enzymes.

- **Compound Preparation:** AZD6482 is serially diluted in dimethyl sulfoxide (DMSO) and added to 384-well plates.
- **Enzyme Reaction:**

- Human recombinant PI3K isoforms (PI3K α , PI3K β , PI3K γ , or PI3K δ) are added to a buffer solution containing 50 mM Tris (pH 7.6), 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl₂.
- The enzyme and inhibitor are pre-incubated for 20 minutes.
- The kinase reaction is initiated by the addition of a substrate solution containing 40 μ M phosphatidylinositol (4,5)-bisphosphate (PIP₂) and 4 μ M ATP.
- The reaction proceeds for 20 minutes.
- Detection:
 - The reaction is stopped by the addition of a solution containing EDTA and biotinylated-PIP₃.
 - A detection solution containing a GST-tagged pleckstrin homology (PH) domain (which binds to PIP₃) and AlphaScreen™ donor and acceptor beads is added.
 - The plates are incubated in the dark for a minimum of 5 hours.
- Signal Measurement: The plates are read on a suitable plate reader. The signal is inversely proportional to the amount of PIP₃ produced by the enzyme.
- Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway Context

AZD6482 primarily targets the PI3K β isoform, which plays a significant role in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism. In the context of its therapeutic application as an antiplatelet agent, AZD6482 inhibits PI3K β -mediated signaling downstream of G-protein coupled receptors (GPCRs) activated by agonists such as ADP, leading to reduced platelet activation and aggregation.

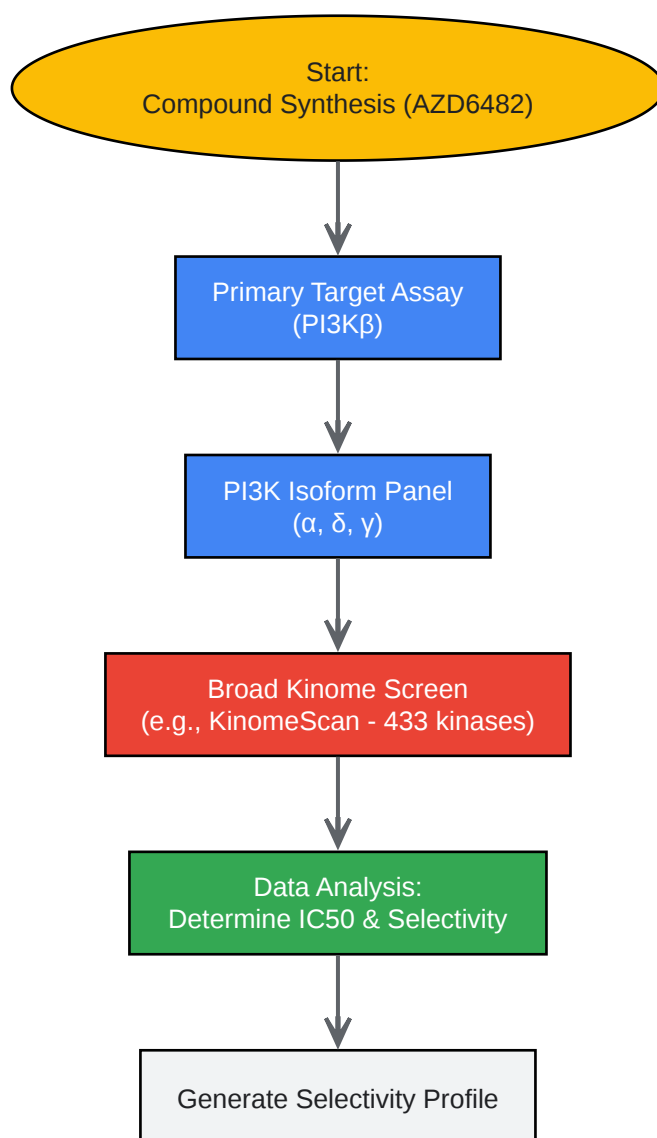


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Caption: PI3K/Akt signaling pathway inhibited by AZD6482.

Experimental Workflow

The process of evaluating the cross-reactivity of a kinase inhibitor like AZD6482 involves a tiered approach, starting with specific isoform testing and progressing to broader kinome-wide screening.



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Caption: Workflow for assessing kinase inhibitor selectivity.

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